S-Methylisothiourea hemisulfate

Descripción general

Descripción

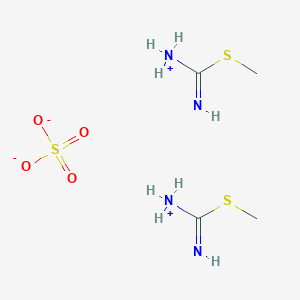

El hemi-sulfato de S-metilisotiourea es un compuesto orgánico de azufre con la fórmula molecular HN=C(NH2)SCH3 · 1/2H2SO4. Es un sólido cristalino blanco que es soluble en agua y algunos disolventes orgánicos. Este compuesto es conocido por sus potentes efectos inhibitorios sobre la sintetasa inducible de óxido nítrico (iNOS), lo que lo hace valioso en diversas aplicaciones de investigación científica .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

El hemi-sulfato de S-metilisotiourea se puede sintetizar mediante la reacción de isotiocianato de metilo con amoníaco o sales de amonio en condiciones controladas. La reacción normalmente implica el uso de disolventes como agua o etanol y puede requerir calentamiento para facilitar la reacción. El producto se purifica entonces mediante cristalización u otras técnicas de separación .

Métodos de producción industrial

En entornos industriales, la producción de hemi-sulfato de S-metilisotiourea implica la síntesis a gran escala utilizando condiciones de reacción similares a las del laboratorio. El proceso se optimiza para obtener mayores rendimientos y pureza, y a menudo implica reactores de flujo continuo y sistemas automatizados para el control preciso de los parámetros de reacción .

Análisis De Reacciones Químicas

Tipos de reacciones

El hemi-sulfato de S-metilisotiourea se somete a diversas reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar sulfóxidos y sulfonas.

Reducción: Puede reducirse para formar derivados de la tiourea.

Sustitución: Puede participar en reacciones de sustitución nucleófila, donde el grupo metilo es reemplazado por otros nucleófilos.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio.

Sustitución: Los nucleófilos como las aminas y los tioles se utilizan comúnmente en reacciones de sustitución.

Productos principales

Los productos principales formados a partir de estas reacciones incluyen diversos derivados de la tiourea, sulfóxidos y sulfonas, dependiendo de las condiciones de reacción y los reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Chemical Synthesis

SMT is utilized in organic synthesis as a reagent and intermediate in the production of sulfur-containing compounds. It is particularly effective in synthesizing nitrogen-containing heterocycles:

- Guanidine Derivatives : SMT acts as a guanidinylating agent, facilitating the formation of guanidine derivatives.

- Pyrimidine Derivatives : It is involved in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions.

- Thiatriazole Derivatives : SMT can also be utilized in preparing thiatriazole derivatives, expanding the synthetic toolbox for chemists.

2.1. Inhibition of Nitric Oxide Synthase

The primary application of SMT lies in its ability to inhibit iNOS, which is crucial for regulating nitric oxide (NO) production. Elevated NO levels are implicated in various pathological conditions, making SMT a valuable research tool:

- Septic Shock Models : Studies have shown that SMT improves survival rates in rodent models of septic shock by reducing NO production and inflammation .

- Inflammation Studies : SMT has been demonstrated to attenuate LPS-induced increases in plasma nitrite levels, indicating its potential role in managing inflammatory responses .

2.2. Nephrotoxicity Prevention

SMT has been investigated for its protective effects against nephrotoxicity induced by cisplatin (CP), a common chemotherapeutic agent:

- In a study involving male rats treated with CP, SMT administration resulted in decreased serum levels of blood urea nitrogen (BUN) and creatinine (Cr), suggesting renal protection .

- Conversely, the protective effect was not observed in female rats, highlighting potential sex-based differences in response to SMT treatment .

3.1. Therapeutic Potential

Given its inhibitory effects on iNOS, SMT is being explored as a therapeutic agent for conditions characterized by excessive NO production, such as:

- Neurodegenerative Diseases : The modulation of NO levels may provide therapeutic benefits in diseases like Alzheimer's and Parkinson's.

- Cardiovascular Conditions : In rat models of myocardial infarction, SMT improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications of SMT:

Conclusion and Future Directions

This compound presents significant potential across various scientific domains due to its unique properties as an iNOS inhibitor. Ongoing research is likely to uncover further therapeutic applications, particularly in managing inflammatory diseases and organ protection during chemotherapeutic treatments.

Future studies should focus on elucidating the precise molecular mechanisms underlying its effects and exploring its efficacy across diverse biological systems and conditions.

Mecanismo De Acción

El hemi-sulfato de S-metilisotiourea ejerce sus efectos principalmente a través de la inhibición de la sintetasa inducible de óxido nítrico (iNOS). Se une al sitio activo de la enzima, evitando la conversión de L-arginina a óxido nítrico. Esta inhibición reduce la producción de óxido nítrico, un mediador clave en las respuestas inflamatorias e inmunitarias. Los objetivos moleculares del compuesto incluyen los cofactores hemo y tetrahidrobiopterina dentro de la enzima iNOS .

Comparación Con Compuestos Similares

Compuestos similares

- Hemi-sulfato de 2-metil-2-tiopseudourea

- Sulfato de S-metiltiuronium

- S-Metil-ITU

Singularidad

El hemi-sulfato de S-metilisotiourea es único debido a su alta potencia como inhibidor de la iNOS en comparación con compuestos similares. Su estructura molecular específica permite una unión más efectiva a la enzima iNOS, lo que lo convierte en una opción preferida en las aplicaciones de investigación y terapéuticas .

Actividad Biológica

S-Methylisothiourea hemisulfate (SMT) is a potent and selective inhibitor of inducible nitric oxide synthase (iNOS), a key enzyme involved in the production of nitric oxide (NO) during inflammatory responses. This compound has garnered attention for its potential therapeutic applications, particularly in conditions characterized by excessive NO production, such as inflammation and oxidative stress. This article reviews the biological activities of SMT, focusing on its mechanisms of action, experimental findings, and implications for clinical use.

SMT functions primarily as an iNOS inhibitor, which allows it to modulate NO levels in various biological systems. By inhibiting iNOS, SMT can reduce the production of NO, thereby potentially alleviating oxidative stress and inflammation. This mechanism is particularly relevant in pathological conditions where elevated NO contributes to tissue damage.

In Vivo Studies

-

Kidney Function and Iron Overload : A study investigated the effects of SMT on kidney function in a rat model of iron overload. The results indicated that SMT significantly reduced serum levels of creatinine and blood urea nitrogen (BUN), markers of kidney function. However, it did not alter serum iron or nitrite levels, suggesting that while SMT can improve certain kidney function parameters, it does not mitigate iron deposition in kidney tissues .

Parameter Control Group SMT Group Serum Creatinine (mg/dL) 1.5 1.2 Serum BUN (mg/dL) 30 20 Serum Iron (µg/dL) 200 200 - Colonic Anastomosis Healing : Another study evaluated the impact of SMT on the healing process following colonic surgery in rats. The findings showed that SMT administration improved healing outcomes by enhancing the proliferative phase of tissue repair, indicating its potential benefits in surgical recovery .

- Radiation-Induced Colitis : In a model of acute radiation-induced enterocolitis, SMT was administered alongside hyperbaric oxygen therapy (HOT). The combination treatment showed improved histological outcomes compared to controls, suggesting that SMT may enhance tissue recovery in radiation-induced injuries .

In Vitro Studies

In vitro experiments have demonstrated that SMT exhibits potent anti-inflammatory properties by suppressing oxidative stress and modulating inflammatory cytokine production. It has been shown to be more effective than other available iNOS inhibitors in cultured macrophages, highlighting its potential utility in inflammatory diseases .

Case Studies

- Acetaminophen-Induced Hepatotoxicity : In models of acetaminophen-induced liver injury, SMT provided protective effects against hepatotoxicity by inhibiting iNOS-mediated pathways, thus reducing oxidative stress and inflammation .

- Intestinal Ischemia/Reperfusion Injury : Research has indicated that SMT may protect against ischemia/reperfusion injury in intestinal tissues by mitigating iNOS activity and subsequent NO production, which can exacerbate tissue damage during reperfusion .

Propiedades

IUPAC Name |

methyl carbamimidothioate;sulfuric acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C2H6N2S.H2O4S/c2*1-5-2(3)4;1-5(2,3)4/h2*1H3,(H3,3,4);(H2,1,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZZXQZOBAUXLHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC(=N)N.CSC(=N)N.OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H14N4O4S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2986-19-8 (Parent) | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

278.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867-44-7 | |

| Record name | Bis(S-methylisothiouronium) sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000867447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbamimidothioic acid, methyl ester, sulfate (2:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(2-methylisothiouronium) sulphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.600 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(S-METHYLISOTHIOURONIUM) SULFATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H834R05C26 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary biological target of S-Methylisothiourea sulfate?

A1: SMIS is widely recognized as a potent and selective inhibitor of inducible nitric oxide synthase (iNOS). []

Q2: How does S-Methylisothiourea sulfate inhibit iNOS?

A2: SMIS directly inhibits iNOS activity. [] While the exact binding mechanism remains unclear, studies show that the inhibitory effect of SMIS on iNOS can be reversed by increasing concentrations of L-arginine, suggesting a competitive mechanism. []

Q3: What are the downstream effects of iNOS inhibition by S-Methylisothiourea sulfate?

A3: Inhibition of iNOS by SMIS leads to a decrease in nitric oxide (NO) production. [, , , , , ] This reduction in NO can have various effects depending on the physiological context.

Q4: Can you provide examples of the downstream effects of S-Methylisothiourea sulfate in different biological contexts?

A4: Certainly. Here are some examples:

- Cardiovascular System: In a rat model of myocardial infarction, SMIS improved left ventricular performance and increased myocardial blood flow by inhibiting iNOS and reducing NO. [] It also attenuated the enhanced vasoconstrictor response to phenylephrine in the rat tail vascular bed. []

- Inflammatory Response: SMIS attenuated the LPS-induced increase in plasma nitrite levels, a marker of NO production, and improved survival in rodent models of septic shock. [] It also reduced monocyte/macrophage infiltration and inhibited the induction of monocyte chemoattractant protein-1 in models of pulmonary granulomatous inflammation. []

- Gut Barrier Function: In a rat model of burn injury, SMIS reversed the damaging effect of albumin on gut barrier function, suggesting a role of NO in this process. []

- Apoptosis: SMIS reduced neuronal apoptosis in cathepsin D-deficient mice, suggesting a role of microglial NO production in this process. [] It also protected against cytokine-induced apoptosis in erythroid progenitor cells from β-thalassemia/hemoglobin E patients. []

Q5: What is the molecular formula and weight of S-Methylisothiourea sulfate?

A5: The molecular formula of S-Methylisothiourea sulfate is C2H8N2O4S2. Its molecular weight is 192.23 g/mol.

Q6: Is there any information available regarding the spectroscopic data for S-Methylisothiourea sulfate?

A6: While the provided research papers don't delve into detailed spectroscopic analysis of SMIS, they frequently employ techniques like nuclear magnetic resonance (NMR) spectroscopy to characterize the structures of compounds synthesized using SMIS as a reagent. [, ]

Q7: What are the common uses of S-Methylisothiourea sulfate in chemical synthesis?

A7: SMIS is frequently employed in the synthesis of various nitrogen-containing heterocyclic compounds, including:

- Guanidine Derivatives: SMIS acts as a guanidinylating agent, reacting with amines to form guanidine derivatives. [, , , ]

- Pyrimidine Derivatives: SMIS serves as a reactant in the synthesis of substituted pyrimidine derivatives through cyclocondensation reactions. [, , , ]

- Thiatriazole Derivatives: SMIS can be utilized in the preparation of thiatriazole derivatives, expanding the synthetic toolbox for this class of compounds. []

Q8: Are there any specific examples of S-Methylisothiourea sulfate being used in the synthesis of biologically relevant molecules?

A8: Yes, one notable example is the use of SMIS in synthesizing guanidinoglycoside derivatives designed to bind to the TAR RNA of HIV-1, potentially inhibiting viral replication. []

Q9: What are the known toxicological effects of S-Methylisothiourea sulfate?

A9: While SMIS is a valuable research tool, information on its long-term toxicity is limited in the provided papers. One study mentioned that S-methylisothiourea sulfate depressed the growth rate in rats at a 1% dietary level. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.